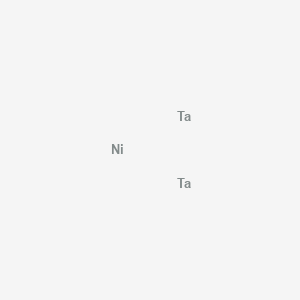
Nickel;tantalum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-tantalum compounds are intermetallic compounds formed by the combination of nickel and tantalum. These compounds exhibit unique properties such as high melting points, excellent corrosion resistance, and significant hardness. They are used in various industrial applications, including electronics, aerospace, and medical devices, due to their stability and durability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel-tantalum compounds can be synthesized through various methods, including:
High-Temperature Synthesis: This involves heating a mixture of nickel and tantalum powders at high temperatures to form the desired compound.
Magnetron Sputtering: This method involves depositing a thin film of nickel-tantalum on a substrate using a magnetron sputtering technique.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Nickel-tantalum compounds undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air.
Reducing Agents: Hydrogen, carbon monoxide.
Halogens: Chlorine, fluorine, bromine.
Major Products:
Oxides: Ta₂O₅, NiO.
Halides: TaCl₅, NiCl₂.
Applications De Recherche Scientifique
Nickel-tantalum compounds have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which nickel-tantalum compounds exert their effects involves their unique structural and electronic properties. For example, the high melting point and corrosion resistance of tantalum contribute to the stability and durability of the compound. The presence of nickel enhances the compound’s mechanical properties and catalytic activity . The formation of stable oxides and halides also plays a crucial role in their chemical behavior and applications .
Comparaison Avec Des Composés Similaires
- Nickel-Niobium Compounds
- Nickel-Titanium Compounds
- Tantalum-Niobium Compounds
Propriétés
Numéro CAS |
12142-87-9 |
|---|---|
Formule moléculaire |
NiTa2 |
Poids moléculaire |
420.589 g/mol |
Nom IUPAC |
nickel;tantalum |
InChI |
InChI=1S/Ni.2Ta |
Clé InChI |
ZVIJHHWJPTZTDM-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ta].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



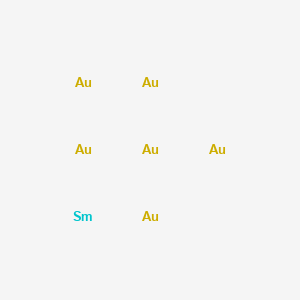
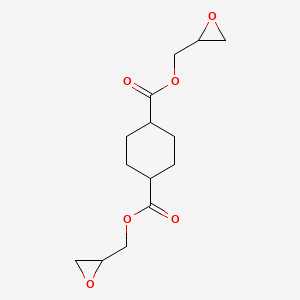
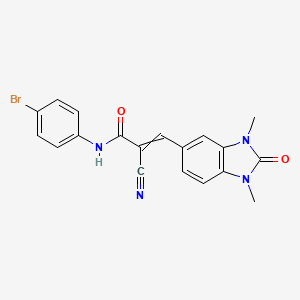
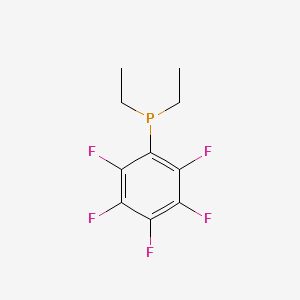


![4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14724785.png)
![8-Butyl-8-ethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14724805.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)


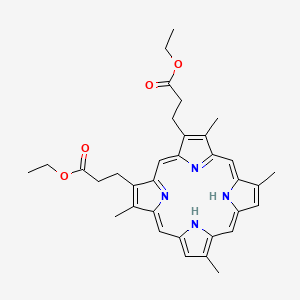
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
